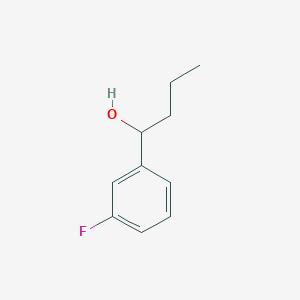

1-(3-fluorophenyl)butan-1-ol

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNASWCNOYMRGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-fluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)-1-butanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(3-fluorophenyl)butan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-fluorophenyl)-1-butanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form 1-(3-fluorophenyl)-1-butane using strong reducing agents.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: 1-(3-Fluorophenyl)-1-butanone.

Reduction: 1-(3-Fluorophenyl)-1-butane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-fluorophenyl)butan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

In contrast, the para-fluoro isomer (e.g., 4-Amino-1-(4-fluorophenyl)butan-1-ol ) may exhibit distinct electronic interactions due to symmetric resonance effects. Dual halogenation (e.g., 3-chloro-5-fluoro substitution in ) significantly increases molecular weight and lipophilicity, which could enhance membrane permeability in bioactive molecules.

Functional Group Modifications: The 4-amino derivative (C₁₀H₁₄FNO) introduces a secondary functional group, enabling participation in reactions like Schiff base formation or hydrogen bonding, which are absent in the target compound .

Physicochemical and Reactivity Trends

Boiling Point and Solubility: Branched vs. Linear Chains: Branched alcohols (e.g., 1-phenyl-3-methyl-1-butanol ) typically have lower boiling points than linear analogs due to reduced surface area and weaker van der Waals interactions. Halogen Effects: Fluorine’s electronegativity increases polarity, likely improving water solubility compared to non-halogenated analogs but reducing it relative to amino-substituted derivatives .

Reactivity in Synthesis: The hydroxyl group in 1-(3-fluorophenyl)butan-1-ol can undergo typical alcohol reactions (e.g., esterification, oxidation). The fluorine atom may direct electrophilic aromatic substitution to the ortho/para positions, contrasting with chlorinated analogs where chlorine’s bulkier size might favor different regioselectivity . Amino-substituted analogs (e.g., 4-Amino-1-(3-fluorophenyl)butan-1-ol ) could serve as chiral intermediates in asymmetric synthesis, leveraging both hydroxyl and amine functionalities.

Biological Activity

1-(3-Fluorophenyl)butan-1-ol is an organic compound featuring a fluorinated phenyl ring attached to a butanol chain. This unique structure imparts distinct chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 1-(3-fluorophenyl)butan-1-ol, focusing on its mechanisms of action, biological effects, and potential applications.

- Molecular Formula : C10H13F

- Molecular Weight : 168.21 g/mol

- Structural Characteristics : The compound includes a hydroxyl group (-OH), which is crucial for its biological activity, and a fluorine atom that enhances lipophilicity, facilitating membrane permeability.

The biological activity of 1-(3-fluorophenyl)butan-1-ol primarily stems from its ability to interact with various molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their conformation and function.

- Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

- Enzymatic Modulation : The compound may modulate enzymatic activities by interacting with active sites or altering enzyme conformation, which can affect metabolic pathways.

Case Studies

Several studies have explored the biological implications of fluorinated compounds:

- Fluorinated Compounds in Cancer Research : A study investigating various fluorinated derivatives found that they can effectively target cancer cells by disrupting cell cycle progression and inducing apoptosis. These findings suggest that 1-(3-fluorophenyl)butan-1-ol may share similar properties due to its structural features .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-(3-Fluorophenyl)-1-butanone | Ketone analog | Antiproliferative effects in cancer cells |

| 1-(3-Fluorophenyl)-1-butane | Fully reduced form | Potential lower biological activity |

| 1-(3-Fluorophenyl)piperazine | Fluorinated piperazine | Diverse pharmacological profiles |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-fluorophenyl)butan-1-ol?

1-(3-Fluorophenyl)butan-1-ol can be synthesized via:

- Friedel-Crafts alkylation : Reacting 3-fluorobenzene with butyrolactone or a related electrophile in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the aryl-alcohol intermediate.

- Reduction of ketones : Reducing 1-(3-fluorophenyl)butan-1-one using agents like NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF or ethanol).

- Grignard reaction : Adding a butylmagnesium bromide to 3-fluorobenzaldehyde followed by acidic workup .

Q. How can spectroscopic techniques characterize 1-(3-fluorophenyl)butan-1-ol?

- NMR : H NMR reveals signals for the hydroxyl proton (~1–5 ppm, broad), fluorophenyl aromatic protons (6.5–7.5 ppm), and butanol chain protons (0.5–2.5 ppm). F NMR shows a singlet near -110 ppm for the fluorine substituent.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 168 (C₁₀H₁₃FO) and fragmentation patterns (e.g., loss of H₂O or C₃H₇).

- IR spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F stretch (~1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling 1-(3-fluorophenyl)butan-1-ol?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in a cool, dry place away from oxidizing agents.

- Follow waste disposal guidelines for fluorinated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 1-(3-fluorophenyl)butan-1-ol with high enantiomeric purity?

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to reduce ketone precursors.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates.

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve racemic mixtures .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorophenyl alcohols?

Q. How does the fluorine substituent influence the biological activity of 1-(3-fluorophenyl)butan-1-ol?

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask method).

- Metabolic stability : Fluorine resists oxidative metabolism (assayed using liver microsomes).

- Target binding : Fluorine’s electronegativity modulates interactions with enzymes (e.g., kinases) in molecular docking studies .

Q. What are the challenges in scaling up 1-(3-fluorophenyl)butan-1-ol synthesis for preclinical studies?

- Purification : Distillation under reduced pressure avoids thermal decomposition.

- Byproduct control : Optimize stoichiometry of Grignard reagents to minimize diarylalkane formation.

- Solvent selection : Replace THF with safer alternatives (e.g., 2-MeTHF) in flow chemistry setups .

Methodological Considerations

Q. How to design analogs of 1-(3-fluorophenyl)butan-1-ol for structure-activity relationship (SAR) studies?

Q. What computational tools predict the physicochemical properties of 1-(3-fluorophenyl)butan-1-ol?

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and solubility.

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., GROMACS).

- pKa estimation : Employ MarvinSketch or ACD/Labs to predict hydroxyl group acidity (~14–16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.